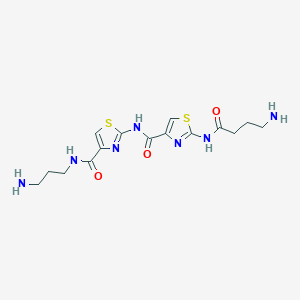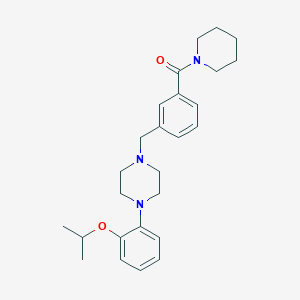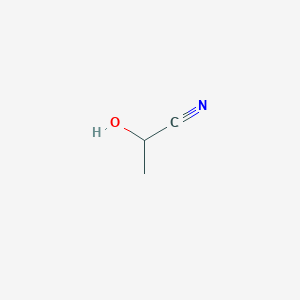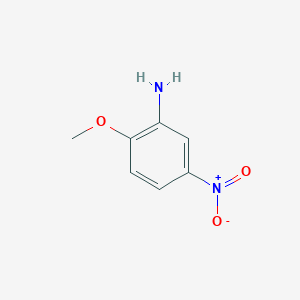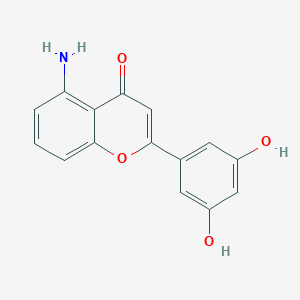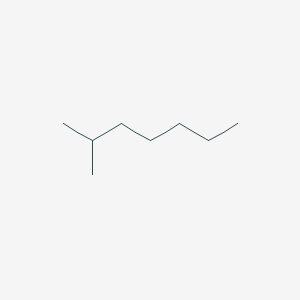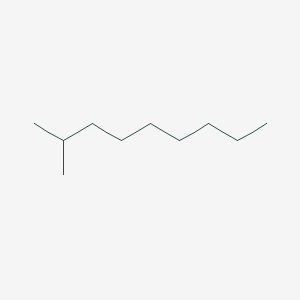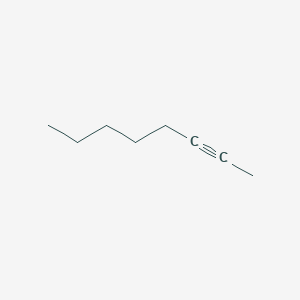
2-辛炔
描述
2-Octyne, also known as methylpentylethin and oct-2-yne, is a type of alkyne with a triple bond at its second carbon . Its formula is C8H14 .
Synthesis Analysis
2-Octyne can be formed by the isomerization of 1-octyne, which is catalyzed by a Yb II complex . Depending on the position of the triple bond, different isomers of octyne can exist . For example, in 1-Octyne, the triple bond exists between the first and second carbon atoms in the chain. In 2-Octyne, the triple bond is between the second and third carbon atoms in the chain .
Molecular Structure Analysis
The molecular formula of 2-Octyne is C8H14 . The average mass is 110.197 Da and the monoisotopic mass is 110.109550 Da .
Chemical Reactions Analysis
The primary chemical characteristic of 2-Octyne, like all alkynes, is its reactivity. The triple bond makes 2-Octyne more reactive than similar compounds with single or double bonds . This characteristic is exploited in many chemical reactions, such as hydrogenation and halogenation . For example, when 2 H2 reacts with C8H14, it forms C8H18 .
Physical And Chemical Properties Analysis
2-Octyne is typically a colorless liquid at room temperature . Its density at 25 °C and otherwise stable conditions is 0.759 g/ml . The boiling point is 137 °C . The average molar mass is 110.20 g/mol .
科学研究应用
Industrial Synthesis
2-Octyne can be used in various industrial synthesis processes, where it acts as a starting material for producing more complex compounds .
Pharmaceuticals
2-Octyne can also be used in the synthesis of certain pharmaceutical compounds, which utilize its unique structural properties .
Polymer Production
The reactivity of 2-Octyne, especially its ability to undergo addition reactions, makes it valuable in polymer production .
Hydrogenation
When 2-Octyne reacts with hydrogen in the presence of a catalyst, it undergoes an addition reaction to form octane . This reaction provides interesting insights into the properties of alkenes and highlights the importance of the triple bond in their reactivity.
Halogenation
2-Octyne can also react with halogens such as chlorine or bromine . This addition of a halogen atom to the triple bond results in a dihalogenated product. These reactions of 2-Octyne provide interesting insights into the properties of alkenes and highlight the importance of the triple bond in their reactivity.
Preparation of Monohalogen Substituted Alkenes or Dihalogen Substituted Alkanes
2-Octyne is used as a precursor for the preparation of monohalogen substituted alkenes or dihalogen substituted alkanes when treated with hydrogen halides .
作用机制
Target of Action
2-Octyne is a type of alkyne with a triple bond at its second carbon . Alkynes are organic molecules made of the functional group carbon-carbon triple bonds
Pharmacokinetics
Its physical properties such as its boiling point of 137 °c and density of 0.759 g/mL at 25 °C can influence its bioavailability and pharmacokinetics.
安全和危害
属性
IUPAC Name |
oct-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQALVMFTWRCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80652-33-1 | |
| Record name | 2-Octyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80652-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10182366 | |
| Record name | Oct-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octyne | |
CAS RN |
2809-67-8 | |
| Record name | 2-Octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Octyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP28K987X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 2-Octyne and what is its molecular formula and weight?
A1: 2-Octyne is an eight-carbon chain with a triple bond between the second and third carbon atoms. Its molecular formula is C8H14, and its molecular weight is 110.20 g/mol.
Q2: How does the structure of 2-Octyne influence its interaction with solvents?
A2: Studies have shown that polar interactions, likely dipole-induced dipole interactions, are more significant for 1-octyne compared to 2-octyne and 4-octyne. [] This suggests that the position of the triple bond within the carbon chain influences its interactions with different solvents.
Q3: What are the implications of 2-Octyne's structure on its radiolysis?
A3: Polymers derived from aliphatic disubstituted acetylenes, like 2-Octyne and 2-decyne, are susceptible to significant molecular weight reduction upon γ-ray irradiation in the presence of air. [] This degradation, absent in a vacuum, leads to the incorporation of carbonyl and hydroxyl groups, increasing solubility in polar solvents. Conversely, polymers of aromatic disubstituted acetylenes exhibit higher resistance to radiolysis. This highlights the crucial role of substituent type in determining the radiolytic stability of polyacetylenes.
Q4: How does 2-Octyne behave as a monomer in polymerization reactions?
A4: 2-Octyne serves as a monomer in various polymerization reactions. Research indicates that its polymerization with trimethylvinylsilane as a chain transfer agent results in minimal molecular weight reduction compared to chlorine-containing acetylenes. [] This difference suggests a distinct reactivity pattern and potential mechanistic variations in the polymerization process.
Q5: How does 2-Octyne participate in copolymerization reactions, and what are the properties of the resulting copolymers?
A5: 2-Octyne readily undergoes copolymerization with other substituted acetylenes using specific catalyst systems. For instance, it copolymerizes with 1-(trimethylsilyl)-1-propyne effectively using a niobium-based catalyst (NbCl5–Ph3Bi). [] This reaction yields copolymers, not mere mixtures of homopolymers, with controlled monomer ratios. Notably, the steric effects of the monomers influence their reactivity, with 2-octyne exhibiting higher reactivity compared to bulkier acetylenes. This characteristic allows for tailoring the copolymer composition and, consequently, its properties. For example, incorporating 2-Octyne into copolymers with phenyl-substituted acetylenes enhances thermal stability and influences gas permeability, essential factors for applications like membrane technology. []
Q6: Are there any studies investigating the catalytic activity of metal nanoparticles in the semi-hydrogenation of 2-Octyne?
A6: Research highlights the impact of phosphane additives on the catalytic performance of palladium nanoparticles in the semi-hydrogenation of 2-Octyne to 2-Octene. [] These studies delve into the structure-activity relationships, showing that both steric and electronic properties of the phosphane ligands significantly influence the reaction rate and selectivity.
Q7: Are there any documented applications of 2-Octyne in the synthesis of other organic compounds?
A7: 2-Octyne serves as a valuable building block in organic synthesis. For example, it acts as a starting material for synthesizing aliphatic dienals, crucial compounds in various chemical transformations. [] The versatility of 2-Octyne in such reactions underscores its importance in synthetic organic chemistry.
Q8: What analytical techniques are employed to study 2-Octyne and its derivatives?
A8: A range of analytical techniques is used to characterize and study 2-Octyne and its derivatives. These techniques encompass gas chromatography, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [] For instance, gas chromatography helps analyze the composition of reaction mixtures involving 2-Octyne, while NMR spectroscopy provides detailed structural information about the compound and its derivatives. IR spectroscopy is instrumental in identifying functional groups present in the molecule, and mass spectrometry aids in determining the molecular weight and fragmentation pattern.
Q9: Beyond its role as a reactant, are there any instances where 2-Octyne is studied in a physicochemical context?
A9: Yes, beyond synthetic applications, 2-Octyne is also studied for its physicochemical properties. Research has investigated the isobaric vapor-liquid equilibria of mixtures containing 2-Octyne with other organic compounds, such as dibutyl ether and 1-butanol. [] These studies provide valuable insights into the thermodynamic behavior of 2-Octyne mixtures, which are relevant for various industrial processes, such as distillation and extraction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)

